molecular formula C10H10N2O3 B7691166 3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole CAS No. 250592-88-2

3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B7691166
CAS No.: 250592-88-2
M. Wt: 206.20 g/mol
InChI Key: HYEDIIKBTFDHAR-UHFFFAOYSA-N
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Description

3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a five-membered isoxazole ring fused with a phenyl ring substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole typically involves a one-pot reaction starting from 2-methyl-6-nitrobenzaldehyde. The key steps include the formation of an intermediate oxime, followed by cyclization to form the isoxazole ring. The reaction is usually carried out under specific temperature conditions with appropriate catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of readily available raw materials and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted isoxazoles and phenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-nitrophenyl isocyanate
  • 2-Methyl-6-nitrophenyl oxime
  • 2-Methyl-6-nitrophenyl hydrazone

Uniqueness

3-(2-Methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of both the isoxazole ring and the nitro-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

3-(2-methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-3-2-4-9(12(13)14)10(7)8-5-6-15-11-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEDIIKBTFDHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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